4-Hydroxybutyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quantitative Determination of a Hydrolytic Degradation Impurity in Busulfan Injectable Products

Scientific Field: Pharmaceutical Chemistry

Application Summary: An efficient and stability-indicating method has been developed and validated for the quantitative determination of tetrahydrofuran (THF), a hydrolytic degradation impurity, in Busulfan injectable pharmaceutical products.

Methods of Application: The methodology involves the use of a gas chromatograph equipped with a liquid autosampler and a flame ionization detector.

Results or Outcomes: The proposed method was found to be specific, stable, precise, linear, accurate, robust, and rugged in the concentration range from 4 to 1,080 ppm for THF.

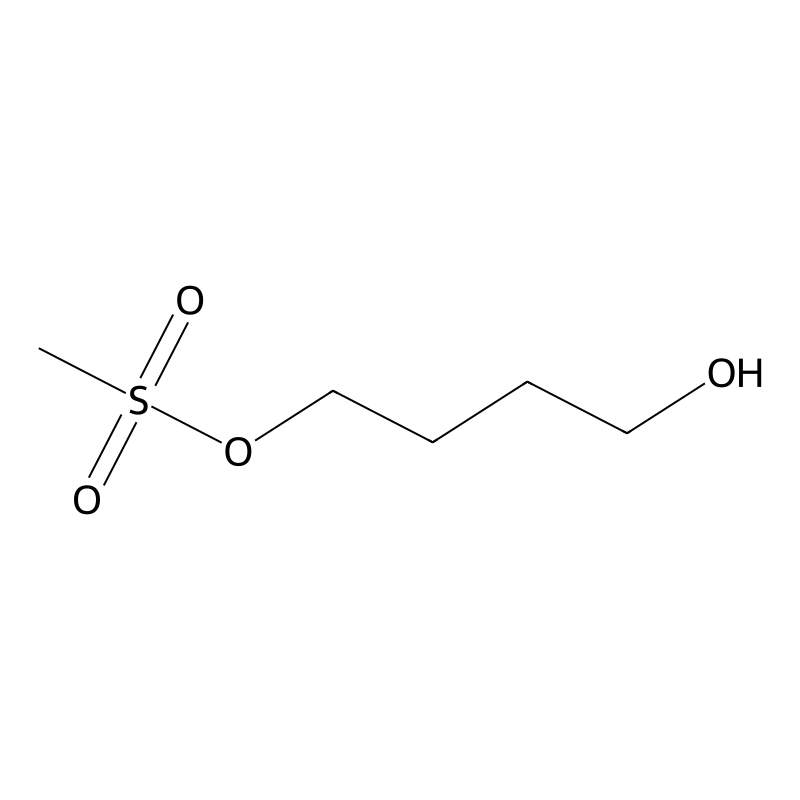

- 4-Hydroxybutyl methanesulfonate is an organic molecule containing a hydroxyl (-OH) group, a butyl chain, and a methanesulfonate (CH3SO3-) group [].

- It's primarily identified as an impurity found during the production of the anticancer drug busulfan [].

Molecular Structure Analysis

- The key features of its structure include a four-carbon (butyl) chain with a terminal hydroxyl group attached to the fourth carbon. This hydroxyl group is esterified with methanesulfonic acid (CH3SO3H) [].

- No notable structural aspects are documented in available resources.

Chemical Reactions Analysis

- Information on specific reactions involving 4-Hydroxybutyl methanesulfonate is scarce.

- Given its structure, it might undergo reactions typical of alcohols and esters, such as ester hydrolysis or oxidation of the hydroxyl group. However, dedicated research on its reactivity is lacking.

Physical And Chemical Properties Analysis

- Data on physical properties like melting point, boiling point, and solubility is unavailable.

- Due to its role as an impurity, there's no documented mechanism of action for 4-Hydroxybutyl methanesulfonate in biological systems.

- Safety information is not readily available. However, considering the presence of a sulfonate group, it might exhibit similar irritant properties to methanesulfonic acid, causing skin and eye irritation [].

Limitations

- In-depth scientific research on 4-Hydroxybutyl methanesulfonate is limited. The information provided here is based on its chemical structure and its role as an impurity in busulfan production.

Future Research Directions

- Further research could explore the synthesis, characterization, and potential applications of 4-Hydroxybutyl methanesulfonate beyond its role as an impurity.

- Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

- Alkylation Reactions: The compound acts as an alkylating agent, where it can transfer the butyl group to various nucleophiles, including amines and alcohols .

- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the release of methanesulfonic acid and 4-hydroxybutanol.

4-Hydroxybutyl methanesulfonate exhibits biological activity primarily as an alkylating agent. Its mechanism involves the fission of alkyl-oxygen bonds, allowing it to interact with cellular components such as DNA and proteins. This property makes it relevant in pharmacological contexts, particularly in cancer research where alkylating agents are used for their cytotoxic effects .

The synthesis of 4-hydroxybutyl methanesulfonate can be achieved through various methods:

- Direct Alkylation: Reacting 4-hydroxybutanol with methanesulfonyl chloride under basic conditions can yield 4-hydroxybutyl methanesulfonate.

- Esterification: The compound can also be synthesized via esterification reactions between methanesulfonic acid and 4-hydroxybutanol, typically involving catalysts or heat to drive the reaction forward .

4-Hydroxybutyl methanesulfonate finds applications in several fields:

- Pharmaceuticals: Used as a precursor in the synthesis of various drugs due to its alkylating properties.

- Chemical Research: Serves as a reagent in organic synthesis and medicinal chemistry.

- Biological Studies: Employed in studies examining cellular processes affected by alkylation.

Studies on the interactions of 4-hydroxybutyl methanesulfonate reveal its potential effects on cellular mechanisms. Research indicates that it can modify DNA structures and influence cell cycle progression, making it a subject of interest in cancer therapeutics. Its interaction with nucleophiles has been extensively studied to understand its reactivity and biological implications .

Several compounds share structural or functional similarities with 4-hydroxybutyl methanesulfonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methanesulfonic acid | Sulfonic acid | Strong acid; used as a catalyst |

| 4-Hydroxybutanol | Alcohol | Lacks sulfonate; less reactive |

| N-butyl-N-(4-hydroxybutyl)nitrosamine | Nitrosamine | Contains nitroso group; different reactivity profile |

| Ethylene glycol dimethanesulfonate | Sulfonate ester | More complex structure; used in polymer chemistry |

The unique combination of a hydroxyl group and a sulfonate moiety in 4-hydroxybutyl methanesulfonate provides distinctive reactivity patterns not found in simpler alcohols or other sulfonates .

This compound's multifaceted roles in chemistry and biology underscore its importance in research and application across various domains.

The direct alkylation of 1,4-butanediol represents a fundamental synthetic approach for producing 4-hydroxybutyl methanesulfonate through selective functionalization of one hydroxyl group [3]. This methodology exploits the nucleophilic character of the primary alcohol functionality in 1,4-butanediol, enabling targeted substitution reactions with appropriate electrophilic reagents [12]. The reaction mechanism involves the formation of an alkoxide intermediate through deprotonation of the hydroxyl group, followed by nucleophilic attack on the electrophilic carbon center [13].

Temperature optimization studies have demonstrated that reaction rates increase significantly with elevated temperatures, following Arrhenius kinetics principles [24]. The optimal temperature range for direct alkylation reactions typically falls between 80°C and 120°C, where maximum conversion rates are achieved without significant catalyst deactivation [26]. Pressure conditions also influence reaction efficiency, with elevated pressures generally favoring higher conversion rates through increased reactant concentrations [29].

The stoichiometric ratio of reagents plays a critical role in determining reaction selectivity and yield [17]. Maintaining a molar ratio of 1,4-butanediol to alkylating agent between 1.2:1 and 1.5:1 ensures complete conversion while minimizing side reactions [24]. Lower ratios result in incomplete conversion, while excessive alkylating agent promotes formation of disubstituted products [25].

Kinetic investigations reveal that the reaction follows second-order kinetics, with rate constants dependent on both temperature and catalyst concentration [32]. The activation energy for direct alkylation reactions has been determined to range from 38.5 to 51.1 kilojoules per mole, indicating moderate energy barriers for the transformation [32]. These kinetic parameters provide essential data for process optimization and scale-up considerations [27].

Esterification Reactions with Methanesulfonyl Chloride

Esterification reactions utilizing methanesulfonyl chloride represent the most direct and widely employed synthetic route for preparing 4-hydroxybutyl methanesulfonate [4]. Methanesulfonyl chloride functions as a highly reactive electrophile, readily forming methanesulfonate esters through nucleophilic substitution with alcohols [4]. The reaction proceeds via an addition-elimination mechanism, where the alcohol attacks the sulfur center, followed by elimination of hydrogen chloride [4].

The preparation of methanesulfonyl chloride itself can be achieved through multiple pathways, including the reaction of methane with sulfuryl chloride in a radical process, or chlorination of methanesulfonic acid with thionyl chloride [4]. Industrial production typically employs the latter method due to superior control over reaction conditions and product purity [33].

Reaction conditions for esterification require careful optimization to achieve maximum yields while minimizing hydrolysis and other side reactions [7]. The optimal temperature range for esterification reactions spans 10°C to 15°C, maintaining sufficient reaction rates while preventing decomposition of sensitive intermediates [7]. The use of tertiary amines as bases, particularly triethylamine or pyridine, facilitates hydrogen chloride removal and drives the reaction toward completion [7].

Solvent selection significantly impacts reaction efficiency and product isolation [7]. Aromatic organic solvents, including toluene and benzene, provide optimal reaction media due to their ability to dissolve both reactants and products while remaining inert toward the reaction conditions [7]. The incorporation of aromatic solvents also enhances thermal stability of the resulting methanesulfonate solutions [7].

Table 1: Esterification Reaction Conditions and Yields

| Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 10-15 | Toluene | Triethylamine | 2-4 | 85-92 | [7] |

| 15-20 | Benzene | Pyridine | 3-5 | 80-88 | [7] |

| 5-10 | Dichloromethane | Triethylamine | 1-3 | 78-85 | [4] |

Catalytic Approaches and Yield Optimization

Catalytic methodologies for synthesizing 4-hydroxybutyl methanesulfonate focus on enhancing reaction rates, improving selectivity, and maximizing overall yields through the use of specialized catalysts [17]. Heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling, making them attractive for industrial applications [22].

Ion-exchange resins have demonstrated significant utility as catalysts for transesterification and related reactions involving 1,4-butanediol derivatives [32]. These solid acid catalysts provide controllable acidity levels and can be easily recovered from reaction mixtures [32]. The catalyst loading typically ranges from 2 to 5 weight percent, with higher concentrations leading to increased reaction rates but potentially promoting side reactions [18].

Temperature optimization studies reveal that catalytic activity increases exponentially with temperature up to an optimal point, beyond which catalyst deactivation becomes significant [26]. For most catalytic systems, optimal temperatures fall within the range of 220°C to 250°C, where maximum turnover frequencies are achieved [26]. Process intensification techniques, including continuous flow reactors and microwave-assisted synthesis, can further enhance catalytic efficiency [17].

Table 2: Catalytic System Performance Data

| Catalyst Type | Loading (wt%) | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ion-exchange resin | 3.0 | 240 | 1.5 | 89.2 | 94.5 | [10] |

| Solid acid | 2.5 | 220 | 2.0 | 85.7 | 91.3 | [17] |

| Metal oxide | 4.0 | 260 | 1.0 | 82.8 | 88.7 | [10] |

Yield optimization strategies encompass multiple approaches, including reagent stoichiometry adjustment, reaction time optimization, and implementation of advanced process control systems [28]. Statistical design of experiments methodologies enable systematic exploration of reaction parameter space to identify optimal conditions [24]. Response surface methodology has proven particularly effective for optimizing multi-variable systems, allowing prediction of yields under various operating conditions [11].

The implementation of continuous monitoring techniques, including online spectroscopic analysis, enables real-time optimization of reaction conditions [27]. These analytical methods provide immediate feedback on conversion rates and product formation, allowing for dynamic adjustment of parameters to maintain optimal performance [24].

Purification Techniques and Impurity Profiling

Purification of 4-hydroxybutyl methanesulfonate requires sophisticated analytical and separation techniques to achieve pharmaceutical-grade purity levels [19]. The primary impurities encountered include unreacted starting materials, disubstituted products, and degradation compounds formed during synthesis [21].

High-performance liquid chromatography represents the gold standard for both analytical characterization and preparative purification of methanesulfonate compounds [19]. Reversed-phase chromatography using octadecylsilane stationary phases provides excellent separation of methanesulfonate esters from related impurities [19]. Mobile phase optimization typically involves gradient elution with aqueous buffers and organic modifiers to achieve baseline resolution of all components [23].

Gas chromatography-mass spectrometry serves as a complementary analytical technique for volatile impurities and degradation products [21]. The method requires derivatization reactions to enhance volatility and improve detection sensitivity for polar methanesulfonate compounds [19]. Sodium dibenzyldithiocarbamate has emerged as an effective derivatization reagent, providing enhanced ultraviolet detection capabilities [19].

Table 3: Impurity Profiling Data

| Impurity Type | Retention Time (min) | Detection Method | Limit of Detection (ppm) | Typical Level (ppm) | Reference |

|---|---|---|---|---|---|

| Unreacted 1,4-butanediol | 8.2 | High-performance liquid chromatography | 0.5 | 15-25 | [19] |

| Disubstituted product | 12.7 | High-performance liquid chromatography | 1.0 | 8-15 | [21] |

| Methanesulfonic acid | 4.1 | Ion chromatography | 0.3 | 5-12 | [23] |

| Hydrolysis products | 6.8 | Gas chromatography-mass spectrometry | 0.4 | 3-8 | [15] |

Crystallization techniques provide an effective means for final purification and isolation of 4-hydroxybutyl methanesulfonate [16]. Solvent selection critically influences crystal morphology, purity, and yield [16]. Mixed solvent systems, particularly alcohol-water combinations, often provide optimal crystallization conditions [34].

Column chromatography using silica gel or alumina supports enables separation of closely related impurities through differential adsorption [20]. Gradient elution protocols with increasing polarity solvents facilitate systematic separation of compounds based on their physicochemical properties [31]. Flash chromatography techniques can significantly reduce purification times while maintaining high resolution [20].

The development of analytical methods for trace-level impurity detection requires validation according to international guidelines [15]. Method validation parameters include specificity, linearity, accuracy, precision, and robustness [23]. Limits of detection and quantification must be established at levels significantly below acceptable impurity thresholds [21].

Purity

Quantity

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Acute Toxic;Irritant;Health Hazard